2-Cyano-N-(1-phenylpropan-2-yl)acetamide

Description

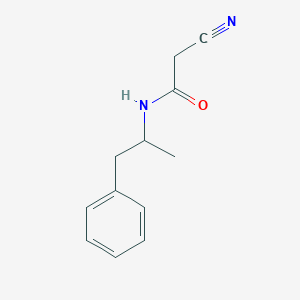

2-Cyano-N-(1-phenylpropan-2-yl)acetamide is a cyanoacetamide derivative characterized by a branched N-substituent: a propan-2-yl group attached to a phenyl ring. This structure confers unique physicochemical properties, including enhanced lipophilicity compared to linear-chain analogs, which may influence solubility, metabolic stability, and biological activity. Its synthesis typically involves condensation of cyanoacetic acid derivatives with 1-phenylpropan-2-amine under basic conditions, as exemplified in related protocols .

Properties

CAS No. |

88422-76-8 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-cyano-N-(1-phenylpropan-2-yl)acetamide |

InChI |

InChI=1S/C12H14N2O/c1-10(14-12(15)7-8-13)9-11-5-3-2-4-6-11/h2-6,10H,7,9H2,1H3,(H,14,15) |

InChI Key |

LSBDYBMWQRQJEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(1-phenylpropan-2-yl)acetamide typically involves the reaction of 1-phenyl-2-propanamine with cyanoacetic acid. The reaction proceeds under mild conditions, often in the presence of a catalyst such as acetic anhydride or a base like sodium hydroxide. The general reaction scheme is as follows:

Starting Materials: 1-phenyl-2-propanamine and cyanoacetic acid.

Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C.

Catalysts: Acetic anhydride or sodium hydroxide can be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles such as amines or alcohols replace the cyano group, forming new compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.

Major Products

Oxidation: Oxo derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Cyano-N-(1-phenylpropan-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.

Biology

In biological research, this compound is studied for its potential biological activity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as precursors to active pharmaceutical ingredients (APIs) used in the treatment of various diseases.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Cyano-N-(1-phenylpropan-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the phenylpropyl moiety provides hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to various effects.

Comparison with Similar Compounds

Structural and Spectral Analysis

Substituent effects on spectral properties are evident in NMR and IR

- 2-Cyano-N-(3,5-dimethoxybenzyl)acetamide (3h): ¹H NMR: δ 3.30 (–CH₂–CN), 3.83 (–OCH₃), 6.18–6.6 (aromatic protons) . Electron-donating methoxy groups deshield aromatic protons compared to non-substituted phenyl analogs.

- 2-Cyano-N-(2-(2-methoxyphenoxy)ethyl)acetamide (3i): Complex splitting patterns arise from ethoxy-phenoxy substituents, distinct from branched alkyl-aryl groups .

- 2-Cyano-N-(pyridin-2-yl)acetamide: IR spectra show characteristic C≡N stretches at ~2200 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .

The target compound’s branched substituent likely reduces symmetry, leading to more complex NMR splitting compared to linear analogs like 3d.

Physicochemical Properties

- Lipophilicity : Branched substituents (e.g., 1-phenylpropan-2-yl) increase logP values compared to linear benzyl or small aryl groups, enhancing membrane permeability but reducing aqueous solubility.

- Thermal Stability: Aryl-substituted analogs (e.g., 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide) exhibit higher melting points (165–167°C) due to π-π stacking and halogen bonding , whereas alkyl-substituted derivatives may show lower thermal stability.

Biological Activity

2-Cyano-N-(1-phenylpropan-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological evaluation, and mechanisms of action based on available research.

- Molecular Formula: C13H14N2O

- Molecular Weight: 218.26 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of this compound typically involves the reaction of phenylpropan-2-amine with acetic anhydride in the presence of a cyanide source. This process can be optimized for yield and purity through various organic synthesis techniques.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. A study conducted by Elian et al. (2024) demonstrated its effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 30 |

| Candida albicans | 12 | 70 |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines reveal that the compound possesses moderate cytotoxic effects, particularly against breast and prostate cancer cells. The IC50 values ranged from 20 to 40 µM, indicating potential as an anticancer agent.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced proliferation of microbial and cancer cells.

- Interaction with Cellular Membranes: Its lipophilic nature allows it to penetrate cellular membranes, affecting membrane integrity and function.

Case Studies

- Antimicrobial Efficacy Study: In a controlled laboratory setting, the compound was tested against a panel of bacteria and fungi. The results confirmed its broad-spectrum antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

- Cancer Cell Line Testing: A series of experiments were performed on various cancer cell lines, showing that treatment with this compound resulted in significant cell death compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.